![molecular formula C20H22N4O5 B2654568 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1060292-88-7](/img/structure/B2654568.png)
1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Synthetic Pathways and Crystal Structure : Research on compounds structurally related to 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea often focuses on their synthesis and crystal structure analysis. For instance, studies have detailed the synthesis of complex urea derivatives through reactions involving urea, aldehydes, and ketones, highlighting the crystal structures and molecular interactions within these compounds. Such research underlines the importance of specific functional groups and their arrangement for the stability and reactivity of urea derivatives (Zhu, Qiu, Yang, & Li, 2010).
Molecular Interactions and Anion Binding : Investigations into the anion coordination chemistry of protonated urea-based ligands demonstrate how modifications to the urea structure can influence anion binding and molecular assembly. This research has potential implications for developing sensor and separation technologies (Wu, Huang, Xia, Yang, & Janiak, 2007).
Potential Applications
Anticancer Activity : Derivatives of urea compounds, incorporating pyrimidine and other heterocyclic motifs, have been synthesized and evaluated for their anticancer properties. These studies often explore the structure-activity relationship to identify potent compounds against various cancer cell lines, supporting the therapeutic potential of such molecules (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Antibacterial Agents : The development of pyrimidine-oxazolidin-2-arylimino hybrids represents another avenue of research, where these compounds are evaluated as new classes of antibacterial agents. This highlights the compound's relevance in addressing antibiotic resistance by targeting pathogenic bacterial strains (Romeo, Chiacchio, Campisi, Monciino, Veltri, Iannazzo, Broggini, & Giofrè, 2018).
Herbicidal Activities : The synthesis of urea compounds containing pyrimidine and thiadiazole rings has been explored for their potential herbicidal activities. Such studies contribute to the development of novel agrochemicals aimed at specific weed control, showcasing the diverse applications of these compounds beyond pharmaceuticals (Zilian, 2014).
Propiedades
IUPAC Name |
1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-7-6-8-24-18(11)21-12(2)16(19(24)25)23-20(26)22-13-9-14(27-3)17(29-5)15(10-13)28-4/h6-10H,1-5H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGHOFRMPHXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
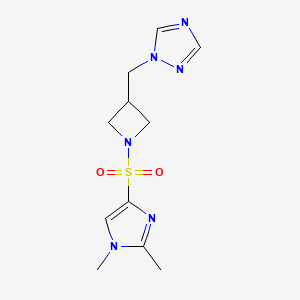
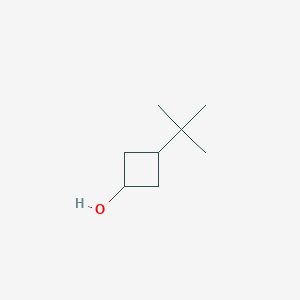
![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)

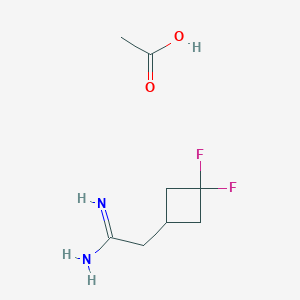
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)
![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)
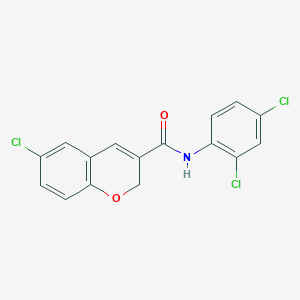
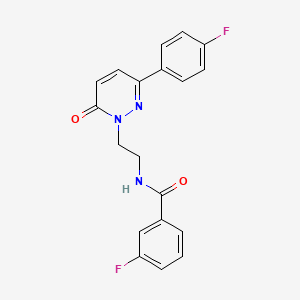

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)